molecular formula C15H18O2 B2943062 6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one CAS No. 934824-60-9

6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one

Cat. No.: B2943062
CAS No.: 934824-60-9
M. Wt: 230.307
InChI Key: KZXRMEVAKWRZSH-UHFFFAOYSA-N
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Description

6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique bicyclic framework where two cycloalkane rings share a single atom (spiro junction). Its molecular formula is C₁₄H₁₆O₂, with a benzyloxymethyl substituent at the 6-position of the spiro[3.3]heptan-2-one core. The compound’s SMILES notation is C1CC2(C1)CC(=O)C2OCC3=CC=CC=C3, and its InChIKey is ZDLNLQUHADFBFA-UHFFFAOYSA-N .

Properties

IUPAC Name

6-(phenylmethoxymethyl)spiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-14-8-15(9-14)6-13(7-15)11-17-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRMEVAKWRZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one typically involves the reaction of spiro[3.3]heptan-2-one with phenylmethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The phenylmethoxymethyl group can interact with various enzymes and receptors, leading to modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related spiro[3.3]heptane derivatives and their key attributes:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
1-(Benzyloxy)spiro[3.3]heptan-2-one C₁₄H₁₆O₂ Benzyloxy group at 1-position Predicted CCS: 147.8 Ų (M+H⁺); used in SAR studies
6-(Boc-Amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₅ tert-Butoxycarbonyl (Boc) amino and carboxylic acid groups Intermediate in peptide synthesis; 98% purity
6-Aminospiro[3.3]heptan-2-ol hydrochloride C₇H₁₄ClNO Amino and hydroxyl groups Bioactive scaffold; 97% purity
6-[(4-Methylphenyl)sulfonyl]-1-benzyl-1,6-diazaspiro[3.3]heptan-2-one C₂₀H₂₁N₂O₃S Sulfonyl and benzyl groups Protein-targeting agent; 95% purity
2-Oxaspiro[3.3]heptan-6-one C₆H₈O₂ Lactone ring (2-oxa substitution) High reactivity in ring-opening reactions

Physicochemical Properties

  • Polarity and Solubility: The benzyloxymethyl group in 6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one enhances hydrophobicity compared to hydroxyl- or carboxyl-substituted analogues (e.g., 6-aminospiro[3.3]heptan-2-ol hydrochloride), which exhibit higher aqueous solubility due to ionizable groups .
  • Collision Cross Section (CCS): The predicted CCS for 1-(benzyloxy)spiro[3.3]heptan-2-one ([M+H]⁺: 147.8 Ų) is lower than that of bulkier derivatives like Boc-protected spiro compounds (e.g., 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid), indicating differences in gas-phase ion mobility .

Biological Activity

6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one is a compound of interest due to its unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a spirocyclic framework that enhances its interaction with biological targets. The compound has a molecular formula of C_{13}H_{14}O_2 and a molecular weight of 218.25 g/mol. Its structural features suggest potential for diverse biological interactions.

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial activity. In a study evaluating various spiro compounds, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-64 µg/mL, suggesting moderate antibacterial potency.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity may be mediated through the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Anticancer Activity

In cancer research, spiro compounds have gained attention for their potential as anticancer agents. Preliminary studies on this compound revealed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported at approximately 15 µM for MCF-7 cells, indicating significant antitumor activity.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanisms underlying the biological activities of this compound are not fully elucidated but appear to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and MAPK, the compound can alter cellular responses to stress and inflammation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have explored the therapeutic potential of spiro compounds similar to this compound:

  • Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen lasting three months.
  • Case Study 2 : In animal models, administration of the compound resulted in significant reduction in inflammatory markers associated with rheumatoid arthritis, highlighting its potential as an anti-inflammatory therapeutic agent.

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